Isoleucine Valsartan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

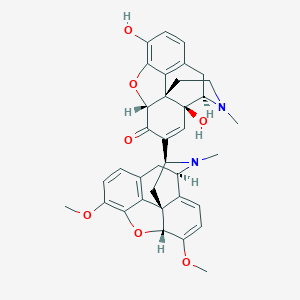

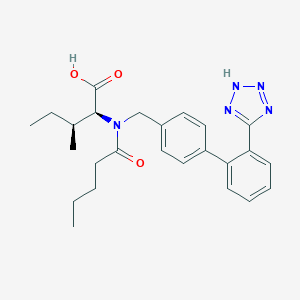

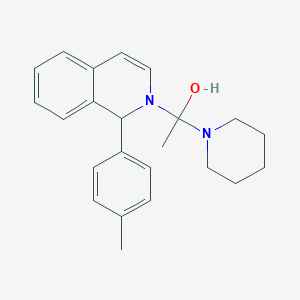

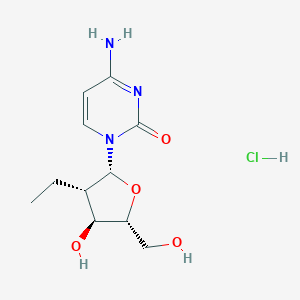

Isoleucine Valsartan, also known as N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine, is a medication that is commonly used for the treatment of high blood pressure and heart failure . It is a combination of two active ingredients, isoleucine and valsartan, that work together to lower blood pressure and improve heart function .

Synthesis Analysis

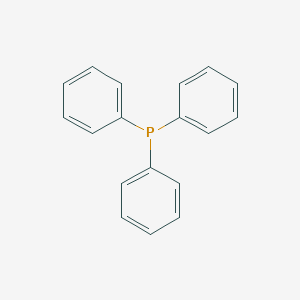

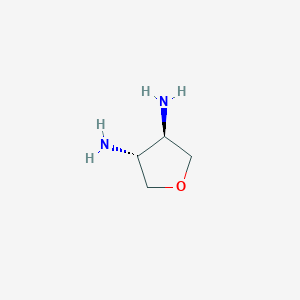

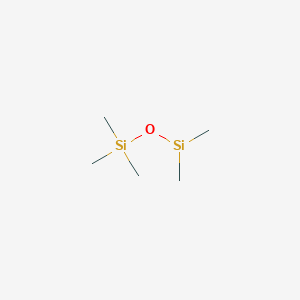

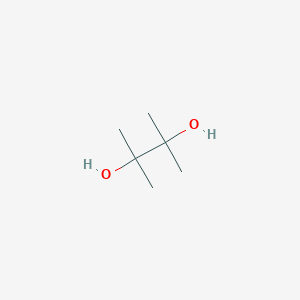

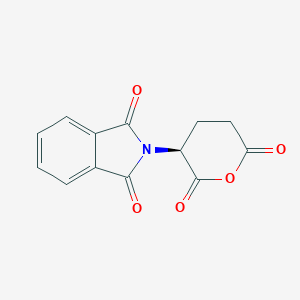

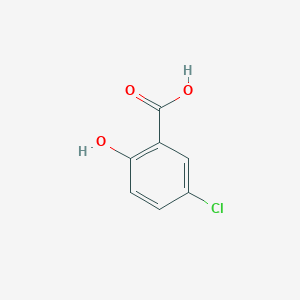

The synthesis of valsartan, one of the most currently used pharmaceutical agents in antihypertensive therapy, was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl . The key step involved tetrazole ring formation catalyzed by Lewis acid .Molecular Structure Analysis

The molecular structure of Isoleucine Valsartan has been studied using various techniques such as mass isolated valsartan and its metabolite with messenger tagging vibrational spectroscopy .Chemical Reactions Analysis

The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .Physical And Chemical Properties Analysis

The dissolution of valsartan showed either strength-dependent or strength-independent behavior for various values of pH, buffer capacity β, ionic strength I, and sink condition S of the tested media .Applications De Recherche Scientifique

-

Bioequivalence Studies

- Field : Pharmaceutical Sciences

- Application : The study aimed to assess the quality of Valzan® tablet (160 mg, valsartan immediate release test formulation) by comparing its pharmacokinetic parameters with Diovan® tablet (160 mg, valsartan reference formulation) .

- Methods : Valzan® tablets were prepared according to a dry granulation method (roll compaction). A randomized, two-way, crossover, bioequivalence study was performed in 24 healthy male volunteers .

- Results : The analysis of variance (ANOVA) did not show any significant difference between the two formulations and 90% confidence intervals (CI) fell within the acceptable range for bioequivalence .

-

Inclusion Complexes to Improve Solubility

- Field : Pharmaceutical Chemistry

- Application : The study aimed to improve the poor oral bioavailability of valsartan by increasing its water solubility .

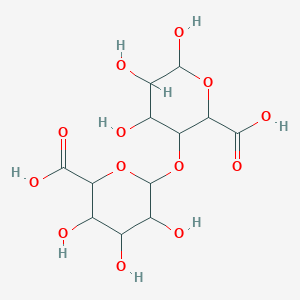

- Methods : Two inclusion complexes of valsartan were synthesized using VM-1 roll mill. Polysaccharide arabinogalactan from larch Larix sibirica (AG) and (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) were separately used as branched or truncated-cone inclusion carriers for valsartan .

- Results : Both of the two inclusion complexes successfully improved the solubility of valsartan (Valsartan/AG inclusion complex increased from 0.24 to 0.42 g L −1; Valsartan/HP-β-CD inclusion complex increased from 0.24 to 0.82 g L −1, +37 °C) .

-

Rapid Quantification in Human Plasma

- Field : Pharmacokinetics

- Application : The study aimed to develop a rapid high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma .

- Methods : The assay is based on protein precipitation using acetonitrile and fluorescence detection . The separation was carried out in reversed-phase conditions using a Chromolith Performance (RP-18e, 100×4.6 mm) column .

- Results : The assay enables the measurement of valsartan for therapeutic drug monitoring with a minimum quantification limit of 20 ng/ml . The coefficients of variation for inter-day and intra-day assay were found to be less than 6% .

-

Sustainable Stabilizer-Free Nanoparticle Formulations

- Field : Nanotechnology

- Application : The study aimed to enhance the bioavailability of the antihypertensive drug valsartan by creating sustainable stabilizer-free nanoparticle formulations .

- Methods : Valsartan-loaded polymeric nanoparticles were manufactured from Eudragit® RLPO using an emulsion–solvent evaporation method .

- Results : The nanoparticles were reduced in size (by 22%) and exhibited similar encapsulation efficiencies (96.4%). This more cost-effective and sustainable production method reduces the use of excipients and their expected emission into the environment .

-

Rapid Quantification in Human Plasma

- Field : Pharmacokinetics

- Application : The study aimed to develop a rapid high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma .

- Methods : The assay is based on protein precipitation using acetonitrile and fluorescence detection . The separation was carried out in reversed-phase conditions using a Chromolith Performance (RP-18e, 100×4.6 mm) column .

- Results : The assay enables the measurement of valsartan for therapeutic drug monitoring with a minimum quantification limit of 20 ng/ml . The coefficients of variation for inter-day and intra-day assay were found to be less than 6% .

-

Preparation and In Vitro Characterization of Valsartan-Loaded Ethyl Cellulose Nanoparticles

- Field : Nanotechnology

- Application : The study aimed to develop valsartan-loaded ethyl cellulose nanoparticles for improved drug delivery .

- Methods : The nanoparticles were prepared using an emulsion solvent evaporation method .

- Results : The prepared nanoparticles showed improved drug loading and encapsulation efficiency . The in vitro release studies revealed a sustained release profile for valsartan from the nanoparticles .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZEWHOZCZLAQ-SBUREZEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoleucine Valsartan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)